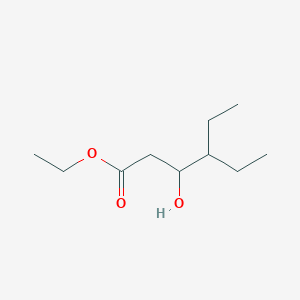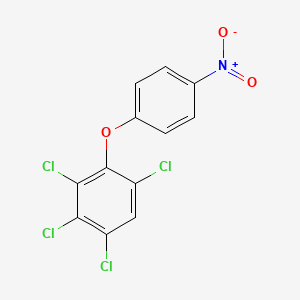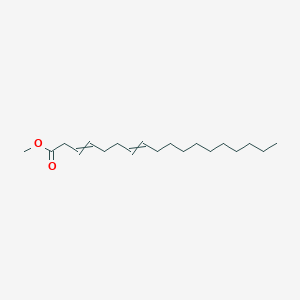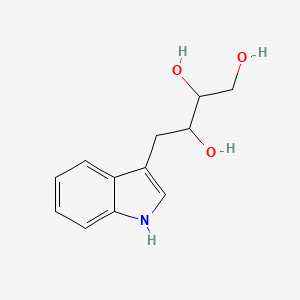
Ethyl 4-ethyl-3-hydroxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-3-hydroxyhexanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl group and a hydroxy group attached to the hexanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-ethyl-3-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethyl-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
4-ethyl-3-hydroxyhexanoic acid+ethanolsulfuric acidEthyl 4-ethyl-3-hydroxyhexanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated and maintained at a specific temperature to ensure the complete conversion of reactants to the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-ethyl-3-hydroxyhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 4-ethyl-3-oxohexanoic acid or 4-ethyl-3-hydroxyhexanoic acid.
Reduction: Formation of 4-ethyl-3-hydroxyhexanol.
Substitution: Formation of halogenated derivatives such as 4-ethyl-3-chlorohexanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethyl-3-hydroxyhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of ethyl 4-ethyl-3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against Coxsackievirus is believed to involve the inhibition of viral replication by interfering with the viral RNA polymerase . The hydroxy group in the compound may play a crucial role in binding to the active site of the enzyme, thereby preventing the synthesis of viral RNA.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-ethyl-3-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxyhexanoate: Lacks the ethyl group at the 4-position, resulting in different chemical properties and reactivity.
Ethyl 4-hydroxyhexanoate: Lacks the ethyl group at the 4-position, leading to variations in its biological activity and applications.
Ethyl 3-hydroxybutyrate: A shorter chain ester with different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
61097-25-4 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
ethyl 4-ethyl-3-hydroxyhexanoate |
InChI |
InChI=1S/C10H20O3/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
OYUYRJGWZUJVAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)



![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)







